![molecular formula C18H11FN4O4S B2545375 N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 900005-81-4](/img/structure/B2545375.png)

N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

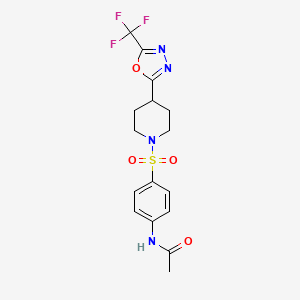

The compound N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a complex organic molecule that is likely to possess a variety of biological activities due to the presence of multiple functional groups such as the nitro group, the furan ring, and the fluorobenzo[d]thiazol moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions including ring closure, Suzuki coupling, hydrolysis, and amidation reactions . These methods are likely applicable to the synthesis of this compound, with the potential for optimization based on the specific functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry (MS) . Single crystal X-ray diffraction is also a common method for determining the precise structure of such molecules. Density functional theory (DFT) computations are often used to predict and confirm the molecular geometry and to analyze the electronic structure .

Chemical Reactions Analysis

The reactivity of such compounds is influenced by the functional groups present. For instance, the nitro group is a strong electron-withdrawing group that can affect the reactivity of the furan ring. The presence of a metal complex, as seen in related research, can also significantly alter the chemical behavior, leading to potential applications in catalysis or as antitumor agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be deduced from their molecular structures. The presence of a fluorine atom and a nitro group is likely to influence the compound's polarity, solubility, and stability. The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be studied using DFT to predict reactivity and interaction with biological targets . The thermal stability can be assessed through thermogravimetric analysis, as has been done for similar metal complexes .

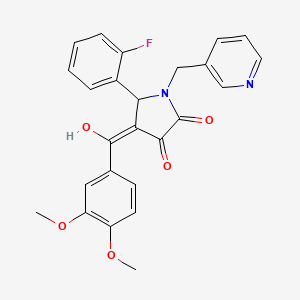

Antioxidant and Antitumor Activity

Although the specific compound has not been discussed in the provided papers, related compounds have been screened for their anticancer and antioxidant activities. For example, metal complexes of similar ligands have shown activity in MCF-7 breast cancer cells and have been evaluated using assays such as DPPH and ABTS for their antioxidant potential . These studies suggest that this compound may also possess such biological activities, warranting further investigation.

Scientific Research Applications

Anti-Cancer Activity

Compounds containing elements such as fluoro substituted benzo[b]pyran and various heterocyclic moieties have been identified as potential anti-cancer agents. For instance, derivatives synthesized from 6-fluorobenzo[b]pyran-4-one demonstrated significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, highlighting the potential of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).

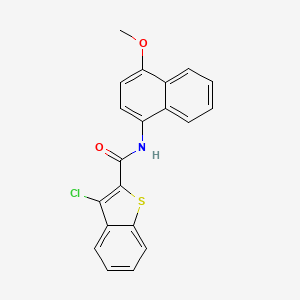

Synthesis and Reactivity

The reactivity of compounds like N-(1-Naphthyl)furan-2-carboxamide has been explored through the synthesis of thioamide and subsequent oxidation to create thiazolo and quinoline derivatives. Such studies are crucial for understanding the chemical behavior and potential applications of related compounds in medicinal chemistry and material science (Aleksandrov et al., 2017).

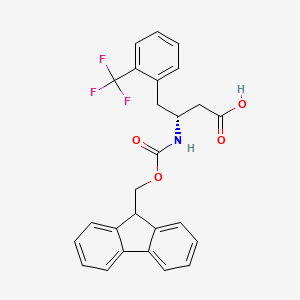

Tuberculosis Treatment

Research on thiazole-aminopiperidine hybrids has led to the identification of novel Mycobacterium tuberculosis GyrB inhibitors. This suggests that structural analogs containing thiazole and aminopiperidine groups could be effective in developing new treatments for tuberculosis, emphasizing the importance of structural diversity in drug discovery (Jeankumar et al., 2013).

Future Directions

properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN4O4S/c19-11-4-5-13-15(9-11)28-18(21-13)22(10-12-3-1-2-8-20-12)17(24)14-6-7-16(27-14)23(25)26/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGRQCYKGOZARS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2545292.png)

![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide](/img/structure/B2545293.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2545302.png)

![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545310.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2545311.png)